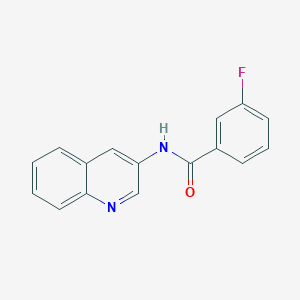

3-fluoro-N-3-quinolinylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-quinolin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-13-6-3-5-12(8-13)16(20)19-14-9-11-4-1-2-7-15(11)18-10-14/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHSCSHOVAEBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro N 3 Quinolinylbenzamide and Analogues

Retrosynthetic Analysis of the 3-Fluoro-N-3-quinolinylbenzamide Framework

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, both centered around the formation of the central amide linkage. The most direct approach involves the disconnection of the amide bond, leading to two key precursors: 3-fluorobenzoic acid and 3-aminoquinoline (B160951). This strategy is favored for its simplicity and the commercial availability of the starting materials.

A second, less common, disconnection involves breaking the C-N bond of the quinoline (B57606) ring, which would necessitate a more complex multi-step synthesis to construct the quinoline system with the pre-attached benzamide (B126) side chain. Given the efficiency of modern coupling methods, the former approach is predominantly employed.

Direct Amidation and Coupling Strategies for Benzamide Linkages

The formation of the benzamide linkage is a critical step in the synthesis of this compound. This can be achieved through both conventional and advanced amidation techniques.

Conventional Amidation Reactions

Traditional methods for amide bond formation often involve the activation of the carboxylic acid, followed by reaction with the amine. researchgate.net A common approach is the conversion of the carboxylic acid to a more reactive acyl chloride. For instance, 3-fluorobenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-fluorobenzoyl chloride. This intermediate then readily reacts with 3-aminoquinoline in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to yield the desired amide. youtube.com

Another conventional method is the direct condensation of the carboxylic acid and amine at high temperatures, though this is often detrimental to the integrity of more complex substrates. luxembourg-bio.com

Advanced Coupling Reagents and Conditions

To overcome the often harsh conditions of conventional methods, a vast array of coupling reagents have been developed to facilitate amide bond formation under milder conditions. luxembourg-bio.comrsc.org These reagents are particularly useful when dealing with sensitive functional groups.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. luxembourg-bio.comhepatochem.com They activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. nih.gov The use of silica-supported DCC (Si-DCC) can simplify purification by immobilizing the dicyclohexylurea (DCU) byproduct. silicycle.com

Phosphonium and Aminium/Uronium Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) are highly efficient coupling agents. luxembourg-bio.comhepatochem.com They react with the carboxylic acid to form an activated ester, which then readily couples with the amine. luxembourg-bio.com These reagents often lead to high yields and short reaction times.

Boron-Based Reagents: Boronic acids and borate (B1201080) esters have emerged as effective catalysts and reagents for direct amidation. acs.org For example, B(OCH₂CF₃)₃ has been shown to be a highly effective reagent for the direct synthesis of amides from carboxylic acids and amines under mild, open-air conditions. acs.org

The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired purity of the final product. Below is a table summarizing various coupling reagents and their general characteristics.

| Coupling Reagent Category | Examples | Key Features & Byproducts |

| Carbodiimides | DCC, EDC | Widely used, can cause racemization. Byproduct (urea) can be difficult to remove. luxembourg-bio.comhepatochem.com |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for sterically hindered substrates. luxembourg-bio.com |

| Aminium/Uronium Salts | HATU, HBTU | Very efficient, fast reaction times, but can be expensive. luxembourg-bio.comucl.ac.uk |

| Boron-Based Reagents | Boronic acids, B(OCH₂CF₃)₃ | Can catalyze direct amidation under mild conditions. acs.org |

| Other | T3P, CDI | T3P is a powerful water scavenger; CDI is a mild reagent. ucl.ac.uk |

Quinolyl Moiety Functionalization and Derivatization

The quinoline core offers numerous opportunities for functionalization, allowing for the synthesis of a diverse library of this compound analogs.

Strategies for Quinoline Ring Synthesis and Modification

While 3-aminoquinoline is commercially available, the synthesis of substituted quinoline rings is a well-established field in organic chemistry. Classic named reactions provide access to the core quinoline scaffold:

Skraup/Doebner-von Miller Synthesis: This involves the reaction of an aniline (B41778) with glycerol (B35011) or α,β-unsaturated carbonyl compounds in the presence of an acid and an oxidizing agent. rsc.org

Friedländer Synthesis: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.comnih.gov

Pfitzinger Synthesis: This method utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. rsc.org

Combes Synthesis: This involves the acid-catalyzed cyclization of N-arylenamines derived from anilines and β-diketones.

Conrad-Limpach Synthesis: This reaction produces 4-hydroxyquinolines from anilines and β-ketoesters. mdpi.com

Modern methods often employ transition-metal catalysis to achieve more efficient and regioselective syntheses. mdpi.comnih.gov For example, palladium-catalyzed oxidative annulation of N-aryl enamines can produce quinolines with high yields. mdpi.com

Regioselective Functionalization of the Quinoline Core

Direct functionalization of a pre-existing quinoline ring is a powerful strategy for introducing substituents at specific positions. mdpi.comnih.gov Transition metal-catalyzed C-H activation has become a prominent tool for this purpose. mdpi.comnih.gov

C2-Functionalization: The C2 position of the quinoline ring can be functionalized through various methods. For instance, quinoline N-oxides can be used as directing groups to facilitate C2-amidation. preprints.org

C4-Functionalization: The C4 position can be targeted, for example, through Br/Mg exchange followed by reaction with an electrophile. acs.org

C8-Functionalization: The C8 position can be functionalized via rhodium- or ruthenium-catalyzed C-H activation, often using a directing group on the nitrogen atom. rsc.org

The regioselectivity of these reactions is often controlled by the choice of catalyst, directing group, and reaction conditions. mdpi.comrsc.org This allows for the precise installation of various functional groups onto the quinoline scaffold, enabling the synthesis of a wide range of this compound analogs with tailored properties.

Fluoro-Substitution Introduction Techniques

The introduction of a fluorine atom onto the benzamide ring is a critical step in the synthesis of this compound. This can be achieved through two primary strategies: the use of pre-functionalized building blocks or late-stage C-H fluorination.

Pre-functionalized Fluorinated Building Blocks

The use of pre-functionalized fluorinated building blocks is a common and reliable method for incorporating fluorine into a target molecule. alfa-chemistry.comfluorochem.co.uksigmaaldrich.com In the context of this compound, this approach would involve starting with a commercially available or synthetically prepared fluorinated benzoic acid derivative, such as 3-fluorobenzoic acid or its corresponding acyl chloride. These fluorinated building blocks are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and bioavailability. rsc.orgolemiss.edu For instance, 2,4-dichlorofluorobenzene is a key intermediate for synthesizing anti-infective quinolone drugs. alfa-chemistry.com

The synthesis of such building blocks can be achieved through various methods, including halofluorination and related reactions of functionalized cyclic olefins. beilstein-journals.org The primary advantage of this strategy is the well-defined position of the fluorine atom from the outset, avoiding issues with regioselectivity that can arise in late-stage fluorination. The fluorinated benzoic acid can then be coupled with 3-aminoquinoline to form the final product.

Late-Stage C-H Fluorination Methodologies

Late-stage fluorination has emerged as a powerful tool in medicinal chemistry, allowing for the introduction of fluorine at a later stage of the synthesis. rsc.orgnumberanalytics.com This can be particularly advantageous for creating analogues of complex molecules for structure-activity relationship (SAR) studies. nih.gov

Transition metal-catalyzed C-H fluorination offers a direct method for introducing fluorine into an aromatic ring. Nickel and copper catalysts have shown significant promise in this area. For instance, nickel-catalyzed C-H fluorination of 8-aminoquinoline (B160924) derivatives at the C-5 position has been achieved using N-Fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.net While this example is on the quinoline ring, similar principles can be applied to the benzoyl moiety.

Copper-catalyzed fluorination of aryl trifluoroborates and aryl stannanes has also been demonstrated, providing a pathway to fluoroarenes. organic-chemistry.org These methods often exhibit broad substrate scope and functional group tolerance. The choice of catalyst and ligand is crucial for achieving high regioselectivity and yield. For example, palladium-catalyzed fluorination of aryl triflates and bromides can be achieved at room temperature with high regioselectivity using specific biaryl monophosphine ligands.

Recent advances have also seen the use of palladium catalysis for the C-H fluorination of arenes using mild electrophilic fluorinating reagents. nih.gov This approach generates a reactive transition-metal-fluoride electrophile that can fluorinate arenes that are otherwise unreactive.

Catalyst-free methods for C-H functionalization provide an alternative to metal-catalyzed reactions, often with the benefits of lower cost and reduced metal contamination in the final product. A general method for the metal-free, regioselective remote C–H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. rsc.org While this demonstrates halogenation on the quinoline ring, similar principles could be explored for the benzamide portion.

Furthermore, catalyst-free double C-H functionalization of quinolines has been achieved with secondary phosphine (B1218219) oxides, proceeding through a double SNHAr reaction sequence. nih.gov Recent developments have also shown that the direct C-H fluorination of quinolines can be achieved through an electron-transfer-enabled concerted nucleophilic fluorination, avoiding the formation of high-energy Wheland intermediates. acs.orgnih.gov

Cascade and Multicomponent Reactions for Scaffold Construction

Cascade and multicomponent reactions (MCRs) are highly efficient strategies for the construction of complex molecular scaffolds in a single step, minimizing waste and purification efforts. rsc.orglew.ro

Several established MCRs, such as the Povarov, Doebner, and Friedländer reactions, are utilized for the synthesis of quinoline derivatives. mdpi.comiipseries.org The Povarov reaction, for example, is a [4+2] cycloaddition that can be used to synthesize substituted quinolines from anilines, aldehydes, and activated alkenes. Niobium pentachloride has been shown to be an effective promoter for the multicomponent synthesis of quinoline derivatives. researchgate.net These MCRs allow for the incorporation of structural diversity into the quinoline core. rsc.org

Cascade reactions have also been developed for the synthesis of related heterocyclic structures. For instance, a metal-free cascade functionalization of unactivated C(sp3)–H bonds and cyclization of N-substituted allylbenzamides has been used to prepare 4-alkyldihydroisoquinolin-1(2H)-one derivatives. beilstein-journals.org Similarly, isoquinoline-1,3(2H,4H)-dione derivatives can be generated through a cascade reaction of N-alkyl-N-methacryloylbenzamide with aryl aldehydes. researchgate.net A palladium-catalyzed cascade synthesis of 2-alkoxyquinolines from 1,3-butadiynamides has also been reported. nih.gov A DMAP-catalysed cascade reaction of 2-substituted benzoic acids with organic azides provides access to quinolinones. rsc.org These examples highlight the power of cascade reactions in rapidly building molecular complexity.

Optimization of Reaction Conditions and Yields

The final step in the synthesis of this compound is the amide bond formation between the fluorinated benzoic acid derivative and 3-aminoquinoline. The optimization of this coupling reaction is crucial for achieving high yields and purity.

A variety of coupling reagents are available for amide bond formation, including carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-diisopropylcarbodiimide), as well as uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). researchgate.netpnas.org The choice of reagent, base (e.g., DIPEA, DMAP), and solvent can significantly impact the reaction efficiency. researchgate.netacs.org For instance, a systematic investigation of reaction conditions for amide bond formation identified EDC/HOAt/DIPEA as a highly efficient combination. acs.org

Predictive tools and systematic screening of reaction parameters are often employed to identify the optimal conditions. pnas.orgacs.org Factors such as steric hindrance on both the carboxylic acid and the amine can influence the coupling efficiency. acs.org The temperature and reaction time are also critical parameters to control. For example, in some cases, raising the reaction temperature can dramatically increase the yield. acs.org The use of microwave assistance can also accelerate the reaction and improve yields in multicomponent reactions for quinoline synthesis. lew.ro

Below is a table summarizing various conditions for amide bond formation and C-H fluorination, which are key steps in the synthesis of the target molecule and its analogues.

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Amide Coupling | Carboxylic Acids, Amines | EDC/HOAt/DIPEA | MOPS buffer/DMSO | Room Temp | >75% for 78% of acids | acs.org |

| Amide Coupling | Carboxylic Acids, Amines | HATU/DIPEA | DMF | Room Temp | Good | researchgate.net |

| Amide Coupling | Phenylacetic acid, 2,6-Dimethylaniline | K60 silica | p-Cymene | Reflux | >50% increase over Toluene | acs.org |

| C-H Fluorination | 8-Aminoquinolines | NiSO₄/NFSI | - | Mild | Good | researchgate.net |

| C-H Fluorination | Aryl Triflates/Bromides | Pd(OAc)₂/Biaryl monophosphine | - | Room Temp | High | organic-chemistry.org |

| C-H Halogenation | 8-Substituted Quinolines | Trihaloisocyanuric acid | - | Room Temp | Good to Excellent | rsc.org |

| Suzuki-Miyaura Coupling | α,α-difluorobenzyltriflone, Arylboronic acid | Pd(OAc)₂/DavePhos | THF | 60 °C | 90% | nih.gov |

Scalable Synthesis and Process Chemistry Considerations

The successful transition of a synthetic route from the laboratory bench to a large-scale industrial setting hinges on a multitude of factors beyond simple reaction yield. Process chemistry aims to develop robust, safe, and economical manufacturing processes. For this compound, this involves a careful evaluation of the synthesis of its key precursors, the amide bond formation step, and the final product's purification.

A plausible and industrially viable approach for the synthesis of this compound involves the coupling of two key intermediates: 3-aminoquinoline and an activated form of 3-fluorobenzoic acid, typically 3-fluorobenzoyl chloride.

Scalable Synthesis of Key Intermediates

3-Aminoquinoline: The large-scale availability of 3-aminoquinoline is a crucial first step. While various synthetic methods exist, for industrial production, a cost-effective and high-throughput process is paramount. A common route to quinolines is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. However, the often harsh conditions of the Skraup synthesis can make it less desirable for large-scale production due to safety and waste disposal concerns.

A more contemporary and scalable approach could involve a transition-metal-catalyzed amination of a suitable quinoline precursor. For instance, a patented method describes the synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester from 3-aminoquinoline, highlighting the feasibility of manipulating the quinoline core on a larger scale. While the patent focuses on a derivative, the underlying principles of handling and reacting 3-aminoquinoline are relevant for industrial production.

3-Fluorobenzoyl Chloride: This acyl chloride is a common reagent in organic synthesis. Its industrial production typically starts from 3-fluorotoluene, which is then chlorinated to 3-fluorobenzotrichloride, followed by hydrolysis. Alternatively, 3-fluorobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The choice of reagent on a large scale often depends on cost, safety, and the ease of removal of byproducts. For example, the use of thionyl chloride is common, but it generates SO₂ and HCl as byproducts, which require careful handling and scrubbing.

| Intermediate | Starting Material | Key Reaction Steps | Scalability Considerations |

| 3-Aminoquinoline | Substituted Aniline/Quinoline | Skraup synthesis, Transition-metal-catalyzed amination | Harsh conditions of Skraup may be problematic. Catalytic methods offer milder conditions but catalyst cost and removal are factors. |

| 3-Fluorobenzoyl Chloride | 3-Fluorotoluene or 3-Fluorobenzoic Acid | Chlorination followed by hydrolysis, or reaction with thionyl chloride | Reagent cost, handling of corrosive and toxic byproducts (e.g., SO₂, HCl), and purification of the final product. |

Amide Bond Formation: Process Optimization

The core reaction in the synthesis of this compound is the formation of the amide bond between 3-aminoquinoline and 3-fluorobenzoyl chloride. This is typically a robust and high-yielding reaction. However, for scalable synthesis, several parameters need to be meticulously controlled.

Solvent Selection: The choice of solvent is critical. It should be able to dissolve both reactants, be inert to the reaction conditions, and facilitate easy product isolation and purification. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common laboratory solvents for this type of reaction. On an industrial scale, factors like toxicity, environmental impact, and ease of recovery and recycling become paramount. Toluene or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are often preferred as greener alternatives to chlorinated solvents.

Base Selection: An acid scavenger is required to neutralize the hydrochloric acid generated during the reaction. Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). On a large scale, the choice of base can impact the cost and the ease of removal of the resulting ammonium (B1175870) salt. Inorganic bases like potassium carbonate or sodium bicarbonate can also be used, especially if the reaction is run in a biphasic system, which can simplify the work-up.

Temperature Control: Acylation reactions are often exothermic. Effective temperature control is crucial for safety and to minimize the formation of side products. The reaction is typically run at low temperatures (0-10 °C) initially, followed by a gradual warming to room temperature.

Work-up and Isolation: The work-up procedure should be designed to be simple and efficient on a large scale. This typically involves quenching the reaction, separating the organic and aqueous layers, and washing the organic layer to remove unreacted starting materials and byproducts. The final product is then isolated by crystallization or precipitation, which is a highly effective method for purification on a large scale.

| Parameter | Laboratory Scale | Industrial Scale | Rationale for Industrial Choice |

| Solvent | Dichloromethane, Tetrahydrofuran | Toluene, 2-Methyltetrahydrofuran | Lower toxicity, better environmental profile, ease of recovery. |

| Base | Triethylamine, DIPEA | Potassium Carbonate, Sodium Bicarbonate | Lower cost, easier removal of byproducts, potential for biphasic reaction. |

| Temperature | 0 °C to room temperature | Controlled addition at 0-10 °C, then gradual warming | Safety (exotherm control), minimization of side reactions. |

| Purification | Column Chromatography | Crystallization/Recrystallization | Cost-effective, highly scalable, yields pure product. |

Purification and Waste Management

Purification: While column chromatography is a powerful tool for purification in the laboratory, it is generally not economically viable for large-scale production of simple molecules. Recrystallization is the preferred method for purifying solid compounds like this compound at an industrial scale. The choice of recrystallization solvent is critical and requires screening to find a system that provides high recovery of the pure product.

Waste Management: A key aspect of green chemistry and sustainable manufacturing is the minimization and proper management of waste streams. The synthesis of this compound will generate waste, including solvent waste, aqueous waste containing salts, and potentially some organic byproducts. A well-designed process will aim to:

Minimize solvent usage: By running reactions at higher concentrations.

Recycle solvents: Through distillation.

Treat aqueous waste: To neutralize pH and remove any harmful substances before discharge.

Minimize byproducts: Through careful control of reaction conditions.

By focusing on these process chemistry principles, the synthesis of this compound can be transitioned from a laboratory procedure to a robust, efficient, and economically viable industrial process.

Structural Elucidation and Conformational Analysis of 3 Fluoro N 3 Quinolinylbenzamide

Spectroscopic Characterization Techniques: A Predictive Outlook

In the absence of experimental data, we can anticipate the expected spectroscopic signatures for 3-fluoro-N-3-quinolinylbenzamide based on the analysis of its constituent parts and related known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the quinoline (B57606) and the fluorinated benzene (B151609) rings would exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. A key feature would be the downfield signal for the amide proton (N-H), the chemical shift of which would be sensitive to the solvent and concentration.

¹³C NMR: The carbon-13 spectrum would display distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the amide group would appear significantly downfield, typically in the range of 160-170 ppm. The carbon atoms attached to the fluorine and nitrogen atoms would also show characteristic chemical shifts.

¹⁹F NMR: The fluorine-19 NMR spectrum would be the most direct probe for the fluoro-substituent. A single resonance would be expected, with its chemical shift and coupling to adjacent protons providing confirmation of its position on the benzamide (B126) ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be a critical technique to confirm the elemental composition of this compound. It would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its chemical formula, C16H11FN2O.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the amide functional group. A prominent N-H stretching vibration would likely appear in the region of 3200-3400 cm⁻¹. The C=O (amide I) stretching vibration would be observed around 1650-1680 cm⁻¹. Additionally, C-F stretching vibrations would be present in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Conformational Preferences and Stereochemical Investigations

The conformational landscape of this compound would be determined by the rotational freedom around the amide C-N bond and the bonds connecting the aromatic rings to the amide group. The molecule would likely exhibit a preference for a trans-conformation of the amide bond due to steric hindrance. The relative orientation of the two aromatic rings would be a key conformational feature, influenced by a balance of steric and electronic effects. Computational modeling could provide insights into the low-energy conformations of the molecule.

Chiral Resolution and Enantioselective Synthesis

The parent compound, this compound, is not chiral and therefore does not have enantiomers. Consequently, chiral resolution and enantioselective synthesis are not applicable to this specific molecule. However, if chiral centers were introduced into the quinoline or benzamide portions of the molecule, these techniques would become relevant for the separation and selective synthesis of the resulting enantiomeric forms.

Computational and Theoretical Studies on 3 Fluoro N 3 Quinolinylbenzamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and thermodynamic stability of 3-fluoro-N-3-quinolinylbenzamide. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule's geometry and electronic properties. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. researchgate.netrsc.org The energy gap between HOMO and LUMO (ΔE) indicates the chemical reactivity and kinetic stability of the molecule. rsc.orgresearchgate.net A smaller energy gap suggests higher reactivity. For quinoline (B57606) derivatives, the introduction of different substituents can significantly alter the HOMO-LUMO gap. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis can provide further details on charge transfer interactions within the molecule, highlighting the stabilization energy associated with electron delocalization between the benzamide (B126) and quinoline systems. researchgate.net

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

DFT calculations are a powerful tool for investigating reaction mechanisms at a molecular level. dntb.gov.ua For this compound, DFT can be used to explore various chemical transformations, including those involving C-H functionalization.

Transition State Analysis in C-H Functionalization

Transition metal-catalyzed C-H functionalization is a key strategy in organic synthesis. nih.govacs.org DFT calculations can be used to model the reaction pathways of such transformations on the aromatic rings of this compound. This involves identifying the transition state (TS) structures and calculating their corresponding activation energies. researchgate.net For example, in a hypothetical ortho-borylation reaction, DFT could elucidate the role of a directing group, such as the amide functionality, in guiding the catalyst to a specific C-H bond. nih.gov The calculations would reveal the geometry of the transition state, showing the simultaneous breaking of the C-H bond and the formation of the new C-B bond.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a valuable experimental and theoretical tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. baranlab.org By computationally modeling the reaction with deuterium-labeled this compound, the KIE can be predicted. elsevierpure.comnih.gov A significant primary KIE (kH/kD > 1) would provide strong evidence for C-H bond cleavage in the rate-limiting step of a reaction. acs.org DFT calculations can predict KIE values by analyzing the vibrational frequencies of the reactants and the transition state. elsevierpure.com

Table 2: Predicted Kinetic Isotope Effects for a Hypothetical C-H Activation Reaction (Illustrative)

| Position of Deuteration | Predicted kH/kD (at 298 K) | Interpretation |

| Ortho-position of Benzamide | 4.5 | C-H bond breaking is likely in the rate-determining step |

| Para-position of Quinoline | 1.1 | C-H bond breaking is likely not in the rate-determining step |

Note: These values are illustrative and depend on the specific reaction mechanism being studied.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The flexibility of the amide linkage in this compound allows for multiple conformations. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior in different environments, such as in solution. bohrium.comsemanticscholar.orgrsc.org

MD simulations can reveal the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy state. tandfonline.com The simulations can also show the influence of solvent molecules on the conformational preferences. For aryl amides, MD simulations have been used to predict helical structures in oligomers, demonstrating the power of this technique in understanding secondary structure. rsc.org

Ligand-Protein Docking and Molecular Modeling (in the context of potential biological targets)

Given that many quinoline and benzamide derivatives exhibit biological activity, often as enzyme inhibitors, molecular docking and modeling are used to predict how this compound might bind to potential protein targets. mdpi.comnih.govvensel.orgmdpi.comresearchgate.netnih.govresearchgate.net Kinases are a common target for quinoline-based inhibitors. nih.govmdpi.com

Molecular docking simulations place the molecule into the binding site of a protein and score the interactions. nih.govmdpi.com This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov For example, the quinoline nitrogen is known to often act as a hydrogen bond acceptor in the hinge region of kinases. mdpi.com The fluorine atom can also participate in specific interactions, potentially enhancing binding affinity.

Table 3: Illustrative Docking Results against a Hypothetical Kinase Target

| Parameter | Value | Key Interacting Residues (Hypothetical) |

| Docking Score (kcal/mol) | -8.5 | Hinge Region: Hydrogen bond with MetXXXHydrophobic Pocket: Interactions with LeuXXX, ValXXXFluorine Interaction: Halogen bond with SerXXX |

| Predicted Inhibition Constant (Ki) | 250 nM |

Note: These results are hypothetical and would be generated from docking the molecule into the crystal structure of a specific protein target.

Prediction of Structure-Activity Relationships (SAR) through Computational Methods

Computational methods are instrumental in predicting the Structure-Activity Relationships (SAR) of a series of compounds. nih.gov Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be applied to a set of analogues of this compound to build predictive models. bohrium.comnih.govnih.govmdpi.comnih.gov

These models correlate the 3D steric and electrostatic fields of the molecules with their biological activity. nih.gov The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thus guiding the design of more potent compounds. nih.gov For instance, a CoMFA map might suggest that a bulkier substituent at a particular position on the quinoline ring would be beneficial for activity.

Molecular Interactions and Mechanistic Biological Activity of 3 Fluoro N 3 Quinolinylbenzamide

Investigation of Molecular Targets and Binding Mechanisms

The biological activity of a compound is fundamentally dictated by its interactions with specific molecular targets within the body. Research into 3-fluoro-N-3-quinolinylbenzamide and its analogs has centered on understanding these precise interactions at the molecular level.

Enzyme Inhibition Studies (e.g., Kinases like PI3K, CD38)

Currently, there is a lack of specific studies in the public domain detailing the direct inhibitory effects of this compound on kinases such as Phosphoinositide 3-kinase (PI3K) or the enzyme CD38. While various quinoline (B57606) derivatives have been investigated for their kinase inhibitory potential, specific data for this particular fluorinated benzamide (B126) is not available.

Protein-Ligand Interaction Analysis

The interaction between quinoline-based antagonists and MCHR1 has been elucidated through molecular modeling and docking studies. nih.govnih.gov The binding pocket of MCHR1 is predominantly hydrophobic, with key amino acid residues contributing to the interaction. nih.gov

A critical interaction for MCHR1 antagonists is the formation of a salt bridge between a protonated amine on the ligand and the aspartic acid residue at position 123 (Asp123) in the third transmembrane helix of the receptor. nih.gov In the case of quinoline derivatives, the nitrogen atom of the quinoline ring is thought to preferentially interact with Asp123, stabilizing the ligand within the binding site and enhancing its functional activity. nih.gov

Furthermore, hydrogen bonds with glutamine residues, such as Gln127, Gln212, and Gln276, are considered crucial for the antagonistic activity and selectivity of these compounds. nih.gov The quinoline moiety itself is often observed to bind within a hydrophobic subsite (S1) formed by residues including Met96, Ile100, Leu103, Tyr272, Tyr293, Ile297, and Tyr301. nih.gov The analysis of protein-ligand interactions is a fundamental aspect of drug discovery and can be investigated using various techniques, including mass spectrometry-based approaches like protein footprinting and hydrogen-deuterium exchange. wustl.edursc.org More advanced computational methods such as quantum mechanics/molecular mechanics (QM/MM) can provide more accurate calculations of electronic interaction energies. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For quinoline-based MCHR1 antagonists, SAR studies have provided valuable insights into the roles of different structural components. researchgate.net

Role of Quinoline and Benzamide Moieties in Biological Activity

The quinoline and benzamide moieties are critical pharmacophoric elements for the MCHR1 antagonist activity of this class of compounds.

The quinoline scaffold serves as a key bicyclic core that anchors the molecule in the MCHR1 binding pocket. acs.orgnih.gov As mentioned, the nitrogen atom of the quinoline ring is pivotal for the interaction with Asp123. nih.gov The aromatic nature of the quinoline ring also allows for favorable hydrophobic interactions within the receptor's binding site. nih.gov

The benzamide moiety also plays a crucial role. SAR studies on various MCHR1 antagonists have identified ortho-amino benzamides and nicotinamides as potent chemotypes. nih.gov The amide linkage provides a key hydrogen bonding feature, and the phenyl ring can engage in further hydrophobic or aromatic interactions within the receptor. The substitution pattern on the benzamide ring is critical for modulating activity. In the case of this compound, the fluoro group at the 3-position would influence the electronic properties and conformation of the benzamide moiety, which in turn could affect its interaction with the receptor.

Table 2: Key Structural Features and Their Postulated Roles in MCHR1 Antagonism This table is a generalized representation based on SAR studies of related compounds.

| Structural Moiety | Postulated Role in Biological Activity | Key Interactions |

|---|---|---|

| Quinoline Ring | Core scaffold for receptor binding | Ionic interaction with Asp123, hydrophobic interactions |

| Benzamide Linkage | Hydrogen bonding and structural rigidity | Potential hydrogen bonds with receptor residues |

| Fluoro-Substituted Phenyl Group | Modulation of electronic properties and binding affinity | Hydrophobic and potentially specific fluorine interactions |

Substituent Effects on Binding Affinity and Selectivity

No data available.

Cellular Pathway Modulation

Investigation of Intracellular Signaling Cascades Affected by the Compound

No data available.

Cell-Based Assays for Mechanistic Insights (e.g., enzyme activity in cell lysates, specific biomarker modulation)

No data available.

Preclinical Biological Activity in Model Systems (Excluding human clinical trial data)

In Vitro Efficacy Studies (e.g., against specific cell lines, bacterial strains for antibacterials)

No data available.

Mechanistic Pharmacological Investigations in Animal Models (e.g., target engagement, pathway modulation)

No data available.

Advanced Applications and Research Potential of 3 Fluoro N 3 Quinolinylbenzamide

Role as a Chemical Probe or Tool Compound in Biological Systems

Due to its specific structural features, 3-fluoro-N-3-quinolinylbenzamide holds potential as a chemical probe to investigate biological systems. The quinoline (B57606) and benzamide (B126) moieties are present in numerous biologically active molecules, suggesting that this compound could interact with various biological targets. nih.govnih.gov

Fluorinated aromatic compounds are valuable as probes in 19F NMR studies to investigate ligand-protein interactions. acs.org The fluorine atom in this compound could serve as a sensitive NMR reporter to characterize the binding modes of this compound with proteins, such as enzymes or receptors. This approach can provide valuable insights into the structure and function of these biological macromolecules. acs.org

Furthermore, fluorinated molecules can exhibit altered metabolic stability and binding affinities compared to their non-fluorinated analogs. nih.gov This property can be exploited to develop more stable and selective chemical probes. For instance, fluorinated benzamides have been developed as high-affinity ligands for sigma receptors, which are involved in various neurological processes. nih.gov The development of sulfonyl fluoride (B91410) probes has also advanced the discovery of modulators for proteins like cereblon. rsc.org

The quinoline core is a well-established pharmacophore found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net As such, this compound could be utilized as a tool compound to explore the pharmacology of biological pathways where quinoline-containing molecules are active.

Table 1: Potential Biological Targets for this compound as a Chemical Probe

| Potential Target Class | Rationale for Interaction | Investigative Application |

| Kinases | Quinoline and benzamide scaffolds are common in kinase inhibitors. | Probing the active site and allosteric pockets of various kinases. |

| G-Protein Coupled Receptors (GPCRs) | Many GPCR ligands contain aromatic and heterocyclic moieties. | Characterizing ligand-receptor interactions and receptor pharmacology. |

| DNA and DNA-associated enzymes | Quinoline derivatives can intercalate into DNA or inhibit enzymes like topoisomerases. | Studying DNA-protein interactions and the mechanisms of DNA-modifying enzymes. |

| Sigma Receptors | Fluorinated benzamides are known to bind with high affinity to sigma receptors. nih.gov | Investigating the role of sigma receptors in cellular signaling and disease. |

Development as a Lead Compound for Further Optimization (Focus on chemical aspects)

The structure of this compound makes it an attractive starting point, or "lead compound," for optimization in drug discovery programs. preprints.org Lead optimization is a critical process where a compound with initial promising activity is chemically modified to enhance its therapeutic properties. youtube.com

The modular nature of this compound, consisting of three distinct chemical regions—the fluorinated benzene (B151609) ring, the amide linker, and the quinoline system—allows for systematic chemical modifications. Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with variations in each of these regions to improve potency, selectivity, and pharmacokinetic properties. nih.gov

For example, the position and number of fluorine substituents on the benzoyl ring can be altered to fine-tune electronic properties and metabolic stability. The amide linker can be replaced with other functional groups, such as sulfonamides or ureas, to explore different hydrogen bonding patterns and conformational preferences. openmedicinalchemistryjournal.com The quinoline ring system can be substituted at various positions to modulate its basicity, lipophilicity, and interactions with the target protein. researchgate.netresearchgate.net

Systematic optimization of benzamide derivatives has led to the identification of potent tubulin inhibitors for cancer therapy. nih.govacs.org Similarly, optimization of quinoline-based compounds has yielded inhibitors of DNA methyltransferases and other cancer-related targets. researchgate.net These examples underscore the potential of developing this compound into a clinical candidate through focused medicinal chemistry efforts.

Table 2: Strategies for Chemical Optimization of this compound

| Structural Region | Potential Modifications | Objective of Modification |

| Fluorinated Benzene Ring | Varying the position of the fluorine atom (e.g., 2-fluoro, 4-fluoro). Introducing additional substituents (e.g., methyl, methoxy). | Improve binding affinity and selectivity. Modulate metabolic stability. |

| Amide Linker | Replacement with bioisosteres (e.g., sulfonamide, urea, reverse amide). Modification of the linker length or rigidity. | Enhance hydrogen bonding interactions. Improve pharmacokinetic properties. |

| Quinoline Ring | Substitution at different positions of the quinoline nucleus. Introduction of various functional groups (e.g., amino, hydroxyl). | Modulate physicochemical properties (pKa, logP). Explore new interactions with the biological target. |

Radiosynthesis and Imaging Applications (e.g., PET ligands if fluorination is relevant for ¹⁸F labeling)

The fluorine atom in this compound makes it a prime candidate for the development of a positron emission tomography (PET) imaging agent through the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.govsigmaaldrich.com

The radiosynthesis of an [¹⁸F]this compound would typically involve a nucleophilic substitution reaction where a suitable leaving group on a precursor molecule is displaced by [¹⁸F]fluoride. The development of efficient radiolabeling methods is crucial for producing the radiotracer in high yield and specific activity. nih.gov

Fluorinated benzamides have been successfully radiolabeled with ¹⁸F and evaluated as PET ligands for imaging sigma-2 receptors in tumors. nih.gov These studies have shown that the resulting radiotracers can accumulate in tumors, providing a non-invasive way to assess receptor status. nih.gov Similarly, ¹⁸F-labeled quinoline derivatives have been developed for imaging therapeutic monoclonal antibodies, demonstrating the versatility of this scaffold in PET probe design. snmjournals.org

An ¹⁸F-labeled version of this compound could potentially be used to visualize and quantify the distribution of its biological target in vivo. This would be particularly valuable in oncology for tumor detection and in neuroscience for studying brain receptors. nih.govnih.gov The development of such a PET tracer would require thorough evaluation of its biodistribution, pharmacokinetics, and specificity for its target.

Table 3: Hypothetical Properties of [¹⁸F]this compound as a PET Ligand

| Property | Hypothetical Value/Characteristic | Significance for PET Imaging |

| Radiochemical Yield | 20-40% (decay-corrected) | Sufficient yield for practical production and use. |

| Specific Activity | >1 Ci/µmol | High specific activity is necessary for imaging low-density targets. |

| In vivo Stability | >95% intact at 60 min post-injection | Resistance to metabolism ensures that the PET signal reflects the distribution of the parent compound. |

| Brain Penetration | Moderate to High | Essential for imaging targets within the central nervous system. |

| Target-to-Background Ratio | >2 in target tissue | A high ratio provides a clear imaging signal over non-specific binding. |

Material Science Applications (If any, related to specific chemical properties derived from its structure)

While the primary interest in compounds like this compound lies in the life sciences, its structure, composed of aromatic and heterocyclic rings, also suggests potential applications in material science. Aromatic amides and nitrogen-containing heterocycles are known to be building blocks for various functional materials. openmedicinalchemistryjournal.comnumberanalytics.comnumberanalytics.com

The planar aromatic rings in the molecule can facilitate π-π stacking interactions, which are important for the self-assembly of molecules into ordered structures. This property could be exploited in the design of organic semiconductors, liquid crystals, or luminescent materials. numberanalytics.com The presence of the nitrogen heteroatom in the quinoline ring and the polar amide group can influence the electronic properties and intermolecular interactions, which are key determinants of a material's function. openmedicinalchemistryjournal.com

Nitrogen heterocycles are also used in the development of conducting polymers and as corrosion inhibitors. msesupplies.com The specific combination of a fluorinated benzamide and a quinoline in this compound could lead to novel materials with unique optical, electronic, or thermal properties. However, the exploration of this compound in material science would require dedicated synthesis and characterization of its physical properties.

Table 4: Potential Material Science Applications of this compound and its Derivatives

| Application Area | Relevant Chemical Property | Potential Function |

| Organic Electronics | Aromatic structure, potential for π-π stacking. | Component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). |

| Luminescent Materials | Conjugated π-system, potential for fluorescence. | Active material in fluorescent sensors or probes. |

| Polymers | Amide and heterocyclic functionalities. | Monomer for the synthesis of high-performance polymers with specific thermal or mechanical properties. |

| Corrosion Inhibition | Nitrogen heterocycle with electronegative groups. msesupplies.com | Additive to protect metal surfaces from corrosion. |

Future Research Directions and Unresolved Challenges

Exploration of Novel Synthetic Pathways

The synthesis of 3-fluoro-N-3-quinolinylbenzamide has not been widely reported, necessitating the development and optimization of its manufacturing process. The most direct and conventional approach would likely involve the acylation of 3-aminoquinoline (B160951) with 3-fluorobenzoyl chloride. While straightforward, this method may face challenges in terms of yield, purity, and scalability.

Future research must focus on exploring alternative, more innovative synthetic strategies. This includes the investigation of catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, which could offer milder reaction conditions and improved efficiency. Furthermore, the principles of green chemistry should guide the development of new pathways, aiming to minimize solvent waste and the use of hazardous reagents. Drawing inspiration from the synthesis of related heterocyclic compounds like quinoxalines, researchers could explore one-pot procedures or flow chemistry techniques to streamline production. nih.gov The development of fluorinated alcohols as solvents, known for their ability to stabilize protein helix conformations and unique solvating properties, could also present a novel route for synthesizing quinoline (B57606) derivatives. nih.gov

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Pathway | Description | Potential Advantages | Potential Challenges |

| Conventional Amidation | Reaction of 3-fluorobenzoyl chloride with 3-aminoquinoline in the presence of a base. | Simple, well-established reaction. | Potential for low yields, side-product formation, and harsh reaction conditions. |

| Catalytic Coupling | Palladium or copper-catalyzed coupling of a 3-fluorobenzoic acid derivative with 3-aminoquinoline. | Higher yields, milder conditions, greater functional group tolerance. | Catalyst cost and removal, optimization of ligands and reaction conditions. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, precise control over reaction parameters, ease of scalability. | Requires specialized equipment and significant initial optimization. |

| Green Synthesis | Utilizing eco-friendly solvents (e.g., water, ionic liquids) and energy sources (e.g., microwave irradiation). | Reduced environmental impact, potentially lower cost. | Solvent compatibility and achieving high conversion rates can be difficult. |

Deeper Mechanistic Understanding of Biological Interactions

A significant unresolved challenge is the complete lack of information regarding the biological targets and mechanism of action of this compound. The quinoline and benzamide (B126) scaffolds are present in numerous compounds with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. Therefore, initial research should involve broad-spectrum screening against various cell lines and microbial strains to identify potential areas of biological activity.

Once a primary activity is identified, a deeper mechanistic investigation will be crucial. This would involve target deconvolution studies to identify the specific proteins, enzymes, or receptors with which the compound interacts. Techniques such as affinity chromatography, proteomics, and thermal shift assays will be instrumental in this process. Computational approaches, including molecular docking and molecular dynamics simulations, can provide initial hypotheses about binding modes and interactions at the atomic level, which can then be validated through site-directed mutagenesis and functional assays.

Rational Design Principles for Enhanced Selectivity and Potency

Assuming initial screening reveals a desirable biological activity, the next logical step is the rational design of analogs with improved potency and selectivity. A systematic structure-activity relationship (SAR) study will be at the core of this effort. This involves the synthesis of a library of related compounds to probe how structural modifications affect biological activity.

Key areas for modification on the this compound scaffold include:

The Fluoro Substituent: Shifting the position of the fluorine atom on the benzamide ring or introducing additional fluorine atoms could significantly alter the compound's electronic properties and metabolic stability.

The Benzamide Ring: Introducing other substituents (e.g., methyl, methoxy, chloro) could probe steric and electronic requirements for binding.

The Quinoline Ring: Substitution at various positions on the quinoline nucleus could enhance binding affinity and modulate pharmacokinetic properties.

These efforts should be guided by computational modeling to prioritize the synthesis of the most promising derivatives, thereby saving time and resources.

Table 2: Proposed Structural Modifications for SAR Studies

| Modification Site | Proposed Change | Hypothesized Effect |

| Benzamide Ring | Move fluorine to 2- or 4-position. | Alter binding interactions and metabolic stability. |

| Benzamide Ring | Add a second substituent (e.g., -CH3, -Cl). | Probe for additional binding pockets and electronic effects. |

| Quinoline Ring | Introduce substituents at the 5, 6, 7, or 8-positions. | Modulate solubility, cell permeability, and target selectivity. |

| Amide Linker | Replace with a thioamide or reverse the amide bond. | Change bond angles and hydrogen bonding capacity. |

Development of Advanced Analytical Techniques for Characterization

The comprehensive characterization of this compound and its future analogs is paramount. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy will be used for initial structural elucidation, more advanced methods will be necessary for in-depth analysis.

A critical future challenge will be the development of sensitive and robust bioanalytical methods, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the compound in complex biological matrices such as plasma, tissues, and cell lysates. Such methods are essential for future pharmacokinetic and pharmacodynamic studies. Furthermore, advanced techniques like chiral chromatography will be necessary if any synthetic routes produce enantiomers, as different stereoisomers can have vastly different biological activities.

Multidisciplinary Approaches to Elucidate Complex Activities

Fully understanding the potential of this compound will require a highly collaborative, multidisciplinary approach. The complexity of modern drug discovery and chemical biology necessitates breaking down traditional research silos.

This collaborative framework should involve:

Synthetic Chemists to devise and execute novel synthetic pathways and create analog libraries.

Computational Biologists to perform in silico screening, predict binding modes, and guide rational drug design.

Pharmacologists and Cell Biologists to design and conduct in vitro and in vivo assays to determine efficacy and mechanism of action.

Analytical Chemists to develop methods for purification, characterization, and quantification in biological systems.

By integrating these diverse skill sets, the scientific community can efficiently navigate the unresolved challenges and fully explore the therapeutic or scientific promise of novel chemical entities like this compound.

Q & A

Q. What experimental methods are recommended for synthesizing 3-fluoro-N-3-quinolinylbenzamide with high purity?

Methodological Answer:

- Reaction Optimization : Use coupling agents like EDCI or DCC in anhydrous conditions to facilitate amide bond formation between 3-fluoroquinoline and benzoyl derivatives. Monitor reaction progress via TLC or HPLC.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity.

- Characterization : Confirm structure using / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Cross-validate crystallinity via X-ray diffraction (e.g., monoclinic space group analysis as in related benzamide derivatives) .

Q. How can researchers resolve discrepancies in reported crystallographic data for fluorinated benzamide derivatives?

Methodological Answer:

- Data Validation : Compare unit cell parameters (e.g., space group symmetry, Z-values) with published datasets (e.g., C2/c vs. P2 for polymorphic forms). Use software like Mercury or Olex2 for structural overlays.

- Disorder Analysis : Apply refinement protocols to account for positional disorder (e.g., in bridging atoms or fluorine substituents) using SHELXL or similar tools. Reference studies on concomitant polymorphism caused by weak C–H···F interactions .

Q. What spectroscopic techniques are critical for confirming the electronic environment of the fluorine substituent?

Methodological Answer:

- NMR Analysis : Use NMR to detect deshielding effects from electron-withdrawing groups. Compare chemical shifts with analogs (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide: δ ≈ -110 ppm).

- IR Spectroscopy : Identify C–F stretching vibrations (1100–1200 cm) and hydrogen-bonded N–H modes (3200–3400 cm).

- XPS : Quantify fluorine electronegativity via binding energy peaks (~685 eV for C–F bonds) .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its solubility and dissolution kinetics?

Methodological Answer:

- Polymorph Screening : Generate forms via solvent evaporation (e.g., plate vs. needle morphologies) and characterize using DSC/TGA to assess thermal stability.

- Solubility Studies : Perform shake-flask experiments in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C. Compare dissolution rates using USP Apparatus II (paddle method).

- Correlation with Bioactivity : Link polymorph-specific solubility to cellular uptake in vitro (e.g., Caco-2 permeability assays) .

Q. What computational strategies predict the compound’s pharmacokinetic properties and target binding affinity?

Methodological Answer:

- QSAR Modeling : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP, plasma protein binding, and metabolic stability.

- Molecular Docking : Simulate interactions with CYP450 enzymes or kinase targets (e.g., EGFR) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess binding mode stability.

- In Silico Toxicity : Apply Derek Nexus or ProTox-II for off-target liability screening .

Q. How can researchers address contradictions in reported biological activity data for fluorinated benzamides?

Methodological Answer:

- Dose-Response Replication : Conduct dose-ranging studies (1 nM–100 µM) in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to control for assay variability.

- Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. Cross-reference with orthogonal assays (e.g., SPR for binding kinetics vs. Western blot for downstream pathway inhibition).

- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL to identify consensus IC trends .

Q. What role do non-covalent interactions (e.g., C–H···F, π-stacking) play in stabilizing the compound’s solid-state structure?

Methodological Answer:

- Hirshfeld Surface Analysis : Map close contacts using CrystalExplorer to quantify F···H (2.3–2.6 Å) and π-π interactions (3.4–3.8 Å).

- Energy Frameworks : Construct interaction networks (e.g., H-bonding vs. van der Waals) to rank stabilizing forces. Reference disorder-induced polymorphism studies in 3-fluoro-N-(3-fluorophenyl)benzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.